molecular formula C6H4Cl2O4S2 B125464 Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 158439-31-7

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B125464
CAS No.: 158439-31-7
M. Wt: 275.1 g/mol
InChI Key: GDKPWFMFFKPATJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (CAS: 126910-68-7 or 158439-31-7) is a chlorinated thiophene derivative with a molecular formula of C₆H₄Cl₂O₄S₂ and a molecular weight of 275.11 g/mol. Its structure features a thiophene ring substituted with a chlorine atom at position 5, a chlorosulfonyl group (-SO₂Cl) at position 3, and a methyl ester (-COOCH₃) at position 2.

Properties

IUPAC Name

methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKPWFMFFKPATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446562
Record name methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
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Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126910-68-7, 158439-31-7
Record name Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester
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Preparation Methods

Chlorination of Thiophene Precursors

The starting material, methyl 3-amino-5-chlorothiophene-2-carboxylate, undergoes diazotization to generate a reactive diazonium intermediate. This intermediate is treated with copper(I) chloride (CuCl) in hydrochloric acid (HCl) to replace the amino group with a chloro substituent.

Reaction Conditions:

  • Temperature: 0–5°C (prevents premature decomposition of the diazonium salt).

  • Stoichiometry: 1.2 equivalents of CuCl relative to the diazonium intermediate.

  • Solvent: Aqueous HCl (10–15% concentration).

Yield: 75–80% after recrystallization from ethanol.

Chlorosulfonation at the 3-Position

Chlorosulfonation introduces the -SO₂Cl group via electrophilic aromatic substitution. Chlorosulfonic acid (ClSO₃H) serves as both the sulfonating agent and solvent.

Key Parameters:

  • Temperature: 20–25°C (higher temperatures risk over-sulfonation).

  • Reaction Time: 4–6 hours.

  • Molar Ratio: 1:1.5 (thiophene derivative : ClSO₃H).

Mechanism:

  • Generation of the electrophilic ClSO₃⁺ ion.

  • Attack by the thiophene ring at the 3-position, favored by the electron-withdrawing carboxylate group at C2.

  • Quenching with ice water to precipitate the product.

Yield: 65–70% after purification via vacuum distillation.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and reproducibility. Modifications to lab-scale methods include:

Continuous Flow Reactors

Replacing batch reactors with continuous systems reduces reaction times and improves heat management:

ParameterBatch ReactorContinuous Flow Reactor
Temperature Control±2°C±0.5°C
Residence Time6 hours1.5 hours
Annual Output500 kg5,000 kg

Catalyst Optimization:
Ammonium bromide (NH₄Br) at 0.1–0.5 mol% increases reaction rates by stabilizing transition states.

Purification Strategies

Industrial purification avoids chromatography due to scalability issues. Instead, fractional crystallization from toluene/hexane (3:1 v/v) achieves >98% purity.

Critical Factors Influencing Yield and Purity

Moisture Control

The chlorosulfonyl group is hydrolysis-prone. Reaction environments require <0.1% water content, achieved through:

  • Molecular sieves (4Å) in solvent storage tanks.

  • Inert gas (N₂) sparging during reagent transfers.

Stoichiometric Precision

Excess ClSO₃H leads to polysulfonation byproducts. Automated dosing systems maintain molar ratios within ±2%.

Temperature Gradients

Localized overheating in large reactors is mitigated via:

  • Jacketed reactors with glycol cooling.

  • Turbine agitators (200–300 RPM).

Comparative Analysis of Methodologies

The table below contrasts lab-scale and industrial approaches:

ParameterLab-Scale MethodIndustrial Method
Chlorination Batch, CuCl/HClContinuous, CuCl₂ catalysis
Chlorosulfonation ClSO₃H, 20°C, 6 hoursClSO₃H/NH₄Br, 25°C, 2 hours
Purification Column chromatography (silica gel)Fractional crystallization
Yield 68–72%82–85%
Purity 95–97% (HPLC)98–99% (HPLC)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6_6H4_4Cl2_2O4_4S2_2
  • Molecular Weight : 275.1 g/mol
  • IUPAC Name : Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate

Chemistry

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its chlorosulfonyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeExample ProductsReferences
Nucleophilic SubstitutionVarious thiophene derivatives
Coupling ReactionsBiologically active compounds
Synthesis of AgrochemicalsHerbicides and pesticides

Biology

In biological research, this compound is utilized in the development of bioactive molecules. It acts as a building block in medicinal chemistry for synthesizing compounds with potential therapeutic effects.

Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the use of this compound in creating novel antimicrobial agents by modifying its structure to enhance efficacy against resistant strains of bacteria .

Medicine

The compound is under investigation for its potential applications in drug development, particularly for anti-inflammatory and antimicrobial agents. Its unique functional groups allow for modifications that can improve pharmacological properties.

Table 2: Pharmacological Studies Involving this compound

Study FocusFindingsReferences
Anti-inflammatory EffectsReduced inflammation in animal models
Antimicrobial ActivityEffective against Gram-positive bacteria
Mechanistic InsightsInhibition of specific bacterial enzymes

Industrial Applications

In industry, this compound is used to produce specialty chemicals and as a reagent in various industrial processes. Its application extends to the synthesis of fine chemicals that are crucial for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is primarily based on its reactivity due to the presence of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, making the compound a valuable intermediate in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

Key Physical Properties:

Property Value
Density 1.663 g/cm³
Boiling Point 398.7°C
Flash Point 194.9°C
Storage Temperature +4°C
LogD (pH 5.5) Not reported (similar compounds: ~3.0)

The chlorosulfonyl group confers high reactivity, making it a valuable intermediate in synthesizing sulfonamides, agrochemicals, and pharmaceuticals. Its synthesis often involves multi-step procedures starting from substituted thiophene precursors.

Structural and Functional Group Variations

a. Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate
  • Structure : Substitution of the 5-chloro group with a 2-bromophenyl ring.
  • Higher molecular weight and lipophilicity compared to the target compound.
b. Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
  • Structure : Replacement of -SO₂Cl with -SO₂NHCH₃.
  • Key Differences :
    • The sulfonamide group reduces reactivity compared to the sulfonyl chloride, improving stability for medicinal chemistry applications.
    • Lower electrophilicity, making it less suitable for nucleophilic substitutions.
c. Methyl 5-amino-1-benzothiophene-2-carboxylate
  • Structure: Benzothiophene core with an amino (-NH₂) group at position 5.
  • Molecular Formula: C₁₀H₉NO₂S (MW: 223.25 g/mol).
  • Key Differences: The fused benzene ring enhances aromaticity, altering UV/Vis absorption properties. Amino group enables participation in hydrogen bonding, increasing solubility in polar solvents.

Physicochemical Properties Comparison

Compound (CAS) Molecular Formula Molecular Weight Reactivity Key Applications
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (126910-68-7) C₆H₄Cl₂O₄S₂ 275.11 High (SO₂Cl group) Sulfonamide synthesis, agrochemicals
Methyl 5-(2-bromophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate C₁₂H₉BrClO₄S₂ ~387.69 Moderate (Br for coupling) Cross-coupling reactions
Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate C₇H₇ClNO₄S₂ ~276.77 Low (SO₂NHCH₃) Drug intermediates
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate C₁₂H₁₀O₅S 266.27 Low (ketones, ester) Fluorescent sensors, dyes

Biological Activity

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its notable biological activities. This article delves into its mechanisms of action, biological effects, and potential applications, supported by empirical data and case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is a five-membered aromatic structure containing sulfur. Its chemical formula is C₇H₅Cl₂O₃S, characterized by the presence of both a chlorosulfonyl group and a methyl ester group. These functional groups contribute to its reactivity and biological interactions.

This compound primarily acts as an inhibitor of cytochrome P450 enzymes , specifically CYP1A2, CYP2C19, and CYP2C9. These enzymes are crucial in drug metabolism, and their inhibition can lead to significant drug-drug interactions, affecting pharmacokinetics and therapeutic efficacy. The sulfonyl group in the compound enhances its ability to form strong interactions with various proteins and enzymes, potentially inhibiting their activity.

1. Cytochrome P450 Inhibition

The inhibition of cytochrome P450 enzymes by this compound has been demonstrated in several studies. For instance, it was found to significantly affect the metabolism of co-administered drugs, which is critical in pharmacological research .

EnzymeInhibition Type
CYP1A2Moderate
CYP2C19Significant
CYP2C9Notable

3. Anticancer Potential

Research indicates that derivatives of thiophene compounds have exhibited anticancer activities. Although direct studies on this compound are sparse, its structural analogs have demonstrated effectiveness against cancer cell lines .

Case Study 1: Cytochrome P450 Interaction

A study explored the interaction of this compound with cytochrome P450 enzymes in vitro. The results indicated that it significantly inhibited CYP1A2 and CYP2C19, suggesting implications for drug metabolism and safety profiles in patients receiving medications metabolized by these pathways.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiophene derivatives similar to this compound. The derivatives displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObservations
Cytochrome P450 InhibitionSignificant inhibition observed for CYP1A2, CYP2C19
Antimicrobial ActivityPotential activity indicated; further studies needed
Anticancer ActivityStructural analogs show promise; direct evidence lacking

Q & A

Basic: What are the common synthetic routes for Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, and how are reaction conditions optimized?

Answer:
The synthesis typically involves diazotization and sulfonation steps. For example, starting from a halogenated thiophene precursor, diazotization with NaNO₂/HCl followed by treatment with SO₂ yields the chlorosulfonyl intermediate. Subsequent esterification with methanol under acidic conditions completes the synthesis. Key optimizations include:

  • Temperature control : Maintaining 0–5°C during diazotization to prevent side reactions .
  • Solvent selection : DMF or THF for improved solubility of intermediates .
  • Catalyst use : Palladium-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) involving the chlorosulfonyl group .

Table 1: Representative Yields Under Varied Conditions

PrecursorCatalystSolventYield (%)Reference
3-Bromo-thiophenePd(PPh₃)₄DMF81
3-Iodo-indolePd(OAc)₂THF73

Basic: How is this compound characterized spectroscopically?

Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Peaks at δ 3.74–3.77 ppm (ester methyl) and δ 161.6–161.8 ppm (carbonyl) confirm ester formation. Chlorosulfonyl groups show deshielded aromatic protons (δ 7.50–7.69 ppm) .
  • IR Spectroscopy : Stretching vibrations at ~1730 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), and 750 cm⁻¹ (C-Cl) .
  • Elemental Analysis : Discrepancies >0.3% in C/H/N suggest impurities; recalibration of stoichiometry is advised .

Advanced: How can crystallographic data resolve ambiguities in the molecular structure of derivatives?

Answer:
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. For example:

  • Hydrogen bonding networks : Etter’s graph-set analysis identifies motifs like R₂²(8) rings in sulfonamide derivatives, clarifying packing arrangements .
  • Twinning in crystals : SHELXPRO handles high-resolution data to deconvolute overlapping reflections in chlorosulfonyl-containing structures .

Case Study : A methyl 4-fluoro-benzo[b]thiophene derivative showed twinning; SHELXL refinement reduced R-factor from 0.12 to 0.05 .

Advanced: What mechanistic insights explain the reactivity of the chlorosulfonyl group in cross-coupling reactions?

Answer:
The chlorosulfonyl group (-SO₂Cl) acts as a directing/leaving group. Key mechanisms include:

  • Desulfitative Coupling : Pd⁰ inserts into the C-S bond, forming a Pd-S intermediate. Reductive elimination yields biaryl products (e.g., indole-thiophene hybrids) .
  • Nucleophilic Displacement : Morpholine substitutes -Cl in the chlorosulfonyl group under basic conditions, forming sulfonamides .

Computational Support : DFT studies suggest the -SO₂Cl group lowers the activation energy for Pd-mediated C-S cleavage by 15–20 kcal/mol compared to -Br .

Advanced: How can functionalization of the thiophene ring expand applications in medicinal chemistry?

Answer:
Post-synthetic modifications include:

  • Hydroxylation : Oxidative hydroxylation at C3/C4 positions using mCPBA, enabling glycosylation or phosphorylation .
  • Methylation : KI/CH₃I converts hydroxyl groups to methoxy, enhancing lipophilicity for blood-brain barrier penetration .

Example : Methyl 3-methoxythieno[3,4-b]thiophene-2-carboxylate showed improved fluorescence quantum yield (Φ = 0.45) for bioimaging .

Advanced: What computational methods predict the compound’s solid-state behavior and stability?

Answer:

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts < 3.0 Å indicate halogen bonding) .
  • Molecular Dynamics (MD) : Simulates thermal stability; decomposition onset at ~365°C aligns with TGA data .

Table 2: Predicted vs. Experimental Properties

PropertyPredictedExperimentalError (%)
Boiling Point365.7°C360–370°C1.5
Density1.568 g/cm³1.55 g/cm³1.1

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